Compound Description: This compound serves as a key intermediate in synthesizing a series of C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives using palladium-catalyzed Suzuki reactions. []
Relevance: This compound shares the core quinazolin-4-amine structure with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. The key difference lies in the substitution at the 2nd position of the quinazoline ring. While the target compound features a piperazin-1-ylmethyl group, this related compound has a morpholino group. Additionally, it possesses a chlorine atom at the 7th position, absent in the target. []
Compound Description: This group encompasses twenty derivatives designed and synthesized from the key intermediate 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine. These derivatives were tested for antibacterial activity against gram-positive and gram-negative bacteria. []
Relevance: These compounds share the core quinazolin-4-amine structure and the morpholino group at the 2nd position of the quinazoline ring with 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine, making them structurally related to 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. They differ from the target compound by the morpholino substitution at the 2nd position and the various substitutions at the 7th position. []
Compound Description: The crystal structure of this compound has been determined, providing insights into its three-dimensional arrangement. []
N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamide (Compound A)
Compound Description: This compound exhibits H4R antagonist activity, inhibiting histamine and 4-methylhistamine-induced responses in mast cells. []
Relevance: Although not a direct structural analogue, N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamide (Compound A) is included due to its shared biological target with the structurally related compound cis-4-(piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine (A-987306). Both compounds target the histamine H4 receptor. [, ]
Compound Description: This compound demonstrates H4R antagonist activity, inhibiting histamine and 4-methylhistamine-induced responses in mast cells. []
Relevance: 5-chloro-2-(piperazin-1-ylmethyl)-1H-benzimidazole (Compound L), while not a direct structural analogue of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, is included due to its structural similarity to cis-4-(piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine (A-987306), which is a related compound to the target. Both Compound L and A-987306 share a piperazin-1-ylmethyl substituent attached to a heterocyclic ring system. [, ]
Compound Description: This compound is a novel inhibitor of equilibrative nucleoside transporters (ENTs), specifically ENT2, and exhibits greater selectivity for ENT2 over ENT1. []
Relevance: While not a quinazoline derivative, FPMINT shares a key structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazin-1-ylmethyl moiety. This shared structural element suggests potential similarities in their interactions with biological targets. []
Compound Description: This compound demonstrates high selectivity for the 5-HT1A receptor with a binding affinity in the nanomolar range. []
Relevance: Although not a quinazoline derivative, compound (8) shares a crucial structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: the 4-arylpiperazine moiety. This structural similarity suggests a potential for interaction with similar biological targets. []
Compound Description: This compound exhibits high selectivity for the 5-HT1A receptor, although its binding affinity is lower than that of its analogue, compound (8). []
Relevance: Similar to compound (8), compound (10) is included in this list due to its shared 4-arylpiperazine moiety with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. Despite not being a quinazoline derivative, this structural similarity suggests potential interactions with related biological targets. []
Compound Description: This compound acts as a potent inhibitor of the Kv 1.5 potassium channel, demonstrating selectivity over the hERG channel. It shows promising efficacy in preclinical models of cardiac arrhythmias. []
Relevance: 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine (13k) shares the core quinazolin-4-amine structure with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. The key differences lie in the substituents at the 2nd and 5th positions of the quinazoline ring. Compound (13k) has a pyrimidin-5-yl group at the 2nd position and a phenyl group at the 5th position. []
Compound Description: This series of arylpiperazine derivatives was synthesized and evaluated for their serotonergic activity, specifically targeting the 5-HT1A receptor. []
Relevance: These compounds, while not direct quinazoline derivatives, share a key structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: the arylpiperazine moiety. This shared element suggests potential similarities in their interactions with biological targets, particularly those involving serotonin receptors. []
Compound Description: This compound serves as a valuable internal standard for the quantitative determination of the drug prazosin in human plasma samples. []
Relevance: 8-chloroprazosin hydrochloride shares the quinazolin-4-amine core and a piperazin-1-yl substituent at the 2nd position with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. The main differences lie in the substitutions on the piperazine ring and the quinazoline core. This related compound has a 2-furoyl group on the piperazine ring, while the target compound has a methyl group. Additionally, 8-chloroprazosin hydrochloride carries a chlorine atom at the 8th position and methoxy groups at the 6th and 7th positions of the quinazoline ring. []
Compound Description: This compound exhibits potent and selective inhibition of c-Src and Abl tyrosine kinases, demonstrating excellent pharmacokinetic properties and in vivo activity against various cancer models. []
Compound Description: This series of compounds was synthesized and evaluated for their in vitro activity against Toxoplasma gondii tachyzoites. Compounds 8w and 8x, with diaryl ether moieties at the piperazine side chain, exhibited good efficacy in inhibiting T. gondii growth. []
Relevance: These derivatives are closely related to 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, sharing the 2-(piperazin-1-yl)quinazolin-4(3H)-one core structure. The key difference lies in the presence of a methyl group in the linker connecting the piperazine ring to the quinazoline moiety in the target compound. This structural similarity suggests potential overlapping biological activities, particularly against parasitic infections. []
Compound Description: This compound exhibits dual activity as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist, demonstrating potential therapeutic benefits for diarrhea-predominant irritable bowel syndrome (d-IBS). []
Relevance: TZB-30878 shares the quinazolin-4(3H)-one core and a piperazine ring linked through a butyl chain to the 2nd position of the quinazoline with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. The primary difference lies in the length of the linker chain and the presence of a quinolin-2-yl substituent on the piperazine ring in TZB-30878. These structural similarities suggest potential overlapping pharmacological profiles. []
Compound Description: This compound acts as a potent, selective, and orally bioavailable inhibitor of class I PI3K, currently under evaluation in clinical trials for cancer treatment. []
Relevance: Although not a quinazoline derivative, GDC-0941 shares a significant structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazin-1-ylmethyl moiety attached to a heterocyclic ring system. This shared element suggests a potential for interaction with similar biological targets, particularly those involved in kinase signaling pathways. []
Compound Description: This compound is a novel histamine H4 receptor antagonist, demonstrating potent activity in both in vitro and in vivo models, including anti-inflammatory and analgesic effects. []
Relevance: A-987306 shares the core quinazoline structure and a piperazine substituent with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. It differs by the piperazine being directly attached to the 4th position instead of via a methylene linker and the presence of a benzofuran ring fused to the quinazoline core. This close structural resemblance suggests potential overlapping pharmacological profiles. []
Compound Description: This compound exhibits substantial agonist activity at the dopamine D4 receptor and induces penile erection in rats, suggesting potential therapeutic applications for erectile dysfunction. []
Relevance: Although not a direct structural analogue of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, PIP3EA is included due to its shared 4-arylpiperazine moiety, a common pharmacophore in medicinal chemistry. This structural similarity suggests that PIP3EA might interact with biological targets similar to those targeted by the target compound, particularly those involving dopamine receptors. []
Compound Description: This compound displays affinity for dopamine receptors, showing a preference for the D4 subtype. []
Relevance: While not a quinazoline derivative, 2-[4-(4-Hydroxylbenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-α]pyridine shares a crucial structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: the 4-arylpiperazine moiety linked through a methylene group to a heterocyclic ring. This shared motif suggests potential interactions with similar biological targets. []
Compound Description: This compound's crystal structure, obtained as its hydrochloride salt, reveals insights into its three-dimensional conformation and intermolecular interactions. []
Relevance: Although not directly containing a quinazoline moiety, 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride shares a significant structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: an arylpiperazine moiety linked through a methylene group to a heterocyclic system. This shared structural element suggests potential similarities in their interactions with biological targets. []
Compound Description: This series of compounds was synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The compounds exhibited promising inhibitory activity against the enoyl acyl carrier protein reductase (InhA) enzyme. []
Compound Description: This novel scaffold exhibits potent inhibitory activity against the Aedes aegypti Kir1 (AeKir1) channel, suggesting potential applications for mosquito control and the prevention of mosquito-borne diseases. []
Relevance: While not quinazoline derivatives, these compounds share a key structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: the piperazin-1-yl moiety. This structural similarity, along with the biological activity against ion channels, suggests potential for exploring related compounds targeting different ion channels or receptors. []
Compound Description: Several simple and efficient synthetic routes have been developed for this series of compounds. []
Relevance: These compounds are directly related to 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, sharing the core quinazolin-4(3H)-one structure and the piperazin-1-ylmethyl substituent at the 2nd position. The only difference lies in the presence of a 3-aryl substituent on the quinazoline ring in these related compounds. This close structural resemblance suggests potential overlapping chemical and biological properties. []
Compound Description: This compound's crystal structure has been determined, revealing that the piperazine ring adopts a chair conformation and the molecule forms intra- and intermolecular hydrogen bonds. []
Relevance: While not a quinazoline derivative, 3-Hydroxy-6-methyl-2-[4-(3-trifluoromethylphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one shares a key structural element with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazin-1-ylmethyl moiety linked to a heterocyclic ring system. This structural similarity suggests a potential for interacting with related biological targets. []
Compound Description: A novel series of these esters was synthesized, with their structures confirmed by spectral and analytical data. []
Relevance: These compounds are directly related to 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, sharing the core 3-aryl-2-((piperazin-1-yl)methyl) quinazolin-4(3H)-one structure. The key difference lies in the presence of a complex ester side chain at the piperazine nitrogen in these related compounds. This structural similarity suggests that these compounds might exhibit biological activities related to the target compound. []
Compound Description: The crystal structure of this compound reveals a planar bromophenyl-substituted quinazoline unit forming inversion dimers through N—H⋯N hydrogen bonds. []
Relevance: This compound shares the core quinazolin-4-amine structure with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. The key difference lies in the substituent at the 2nd position of the quinazoline ring. While the target compound features a piperazin-1-ylmethyl group, this related compound has a 3-(1H-imidazol-1-yl)propyl substituent. []
Compound Description: This compound exhibits a high affinity for the dopamine D4 receptor, suggesting its potential as a ligand for this receptor subtype. []
Relevance: Although not a quinazoline derivative, this compound is included due to its structural similarity to 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. Both compounds share the key 4-arylpiperazine moiety, suggesting they might interact with similar biological targets, particularly those involving dopamine receptors. []
Compound Description: An alternative synthesis route for this compound has been developed, offering a good yield and suitability for synthesizing other analogues. []
Relevance: This compound belongs to the benzoquinone family and does not directly relate to the structure of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. It is included because it shares the 4-substituted piperazin-1-ylmethyl substituent, a common structural motif in medicinal chemistry, with the target compound. []
Compound Description: The crystal structure of this compound has been determined, revealing that the piperazine ring adopts a chair conformation and the molecular packing is influenced by C-H…O and C-H…N intermolecular hydrogen bonds. []
Relevance: This compound, while not a quinazoline derivative, shares a key structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazin-1-ylmethyl moiety. This shared structural element suggests a potential for interacting with related biological targets. []
3-[4-(4-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one and 3-[4-(2-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one
Compound Description: The crystal structures of these two benzoxazolinone derivatives have been determined, revealing insights into their conformations and intermolecular interactions. []
Relevance: These compounds, while not quinazoline derivatives, share a key structural element with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazin-1-ylmethyl moiety. This shared motif suggests a potential for interacting with related biological targets, despite the differences in their core heterocyclic systems. []
Compound Description: The crystal structure of this compound reveals a chair conformation for the piperazine ring and a layer-like structure stabilized by O—H⋯N hydrogen bonds. []
Relevance: This compound, while not a quinazoline derivative, shares a key structural element with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazin-1-ylmethyl moiety connected to a heterocyclic system. This structural similarity suggests potential similarities in their interactions with biological targets, despite the differences in their core structures. []
Compound Description: The crystal structure of this compound has been determined, providing valuable information about its three-dimensional conformation. []
Compound Description: This series of compounds exhibits melanin-concentrating hormone (MCH) receptor ligand activity and has potential applications in treating metabolic disorders, eating disorders, and sexual disorders. []
Relevance: These compounds, while not quinazoline derivatives, share a key structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: the 4-arylpiperazine moiety. This shared structural element suggests a potential for interacting with related biological targets, particularly those involved in hormone regulation. []
2-(Trifluoromethyl)quinazolin-4(3H)-imines
Compound Description: A novel palladium-catalyzed [4 + 1 + 1] tandem cyclization reaction involving isocyanides provides efficient access to this class of compounds. []
Relevance: These compounds are closely related to 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, sharing the core quinazolin-4(3H)-imine structure. They differ from the target compound by lacking a substituent at the 2nd position of the quinazoline ring. []
Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. It demonstrates favorable pharmacological properties and inhibits IL-17 production, suggesting potential therapeutic applications in inflammatory diseases. []
Relevance: While not a direct structural analogue of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, GNE-3500 is included due to its shared piperazin-1-yl moiety. This structural similarity, combined with its potent biological activity as an inverse agonist, highlights the potential for exploring related compounds targeting various receptors or enzymes. []
Compound Description: This compound exhibits potent herbicidal activity. []
Relevance: While not a quinazoline derivative, 1-[4-(4-Methylpyrimidin-2-yl)piperazin-1-ylmethyl]-1H-benzotriazole shares a crucial structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazin-1-ylmethyl moiety. This shared structural element suggests a potential for interacting with related biological targets, despite the differences in their core structures. []
4,6-Dimethyl-2-[4-(4-nitrophenyl)piperazin-1-ylmethyl]isothiazolo[5,4- b ]pyridin-3(2 H )-one
Compound Description: The crystal structure of this compound reveals a slightly deformed chair conformation for the piperazine ring and weak π–π interactions between the isothiazolopyridine systems. []
Relevance: This compound, while not a quinazoline derivative, shares a significant structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazin-1-ylmethyl moiety linked to a heterocyclic system. This shared structural element suggests a potential for interacting with similar biological targets. []
2-(4-aryl or heteroaryl-piperazin-1-ylmethyl)-1H-indole Derivatives
Compound Description: This class of compounds has been patented for its potential pharmaceutical applications. []
Relevance: While not quinazoline derivatives, these compounds share a crucial structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: the 4-arylpiperazine moiety linked via a methylene bridge. This shared structural motif suggests that these compounds might interact with biological targets similar to those targeted by the target compound, particularly those involving receptors or enzymes where the arylpiperazine moiety plays a crucial role in binding. []
Compound Description: A novel, efficient synthetic method for this compound, a key intermediate in synthesizing fibrinogen receptor antagonists, has been developed. []
Relevance: This compound shares the core quinazolin-4-one structure and a piperazin-1-yl substituent at the 2nd position with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. The key difference is the presence of a Boc protecting group on the piperazine nitrogen and a nitro group at the 6th position of the quinazoline ring in this related compound. []
Compound Description: This compound and its pharmaceutically acceptable solvates have been patented for use in treating and/or preventing neurodegenerative diseases. []
Relevance: While not a direct structural analogue of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, this compound is included due to its shared piperazin-1-yl moiety, a common pharmacophore in medicinal chemistry. This structural similarity suggests that it might interact with biological targets similar to those targeted by the target compound, particularly those involved in neurodegenerative diseases. []
Compound Description: This salt exhibits polymorphism, existing in both monoclinic and triclinic forms, with the triclinic form deemed thermodynamically more stable. []
Relevance: While not a quinazoline derivative, 4-(4-acetylphenyl)piperazin-1-ium 2-amino-4-nitrobenzoate shares a key structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: the 4-substituted piperazin-1-ium moiety. This shared structural motif suggests they might interact with related biological targets despite differences in their core structures. []
3-Arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides and Aryl-(4-R1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-ylmethyl)-amines
Compound Description: These two classes of compounds were synthesized and evaluated for their antimicrobial activity. Some derivatives showed promising activity against Candida albicans and Staphylococcus aureus. []
Relevance: These compounds, while not quinazoline derivatives, share a common structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: an arylamine moiety. This shared structural element, coupled with their antimicrobial activity, suggests the potential for exploring related compounds with variations in the core structure for enhanced activity or target specificity. []
4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine
Compound Description: The crystal structure of this compound reveals a slightly distorted chair conformation for the piperazine ring and the presence of weak C—H⋯O interactions. []
Relevance: While not a quinazoline derivative, 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine shares a key structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazine ring. Although the substitution pattern differs, this shared element suggests a potential for interacting with related biological targets. []
Compound Description: This compound and its salts with picolinic acid and 4-nitrophenylacetic acid have been synthesized and characterized by X-ray diffraction, revealing insights into their conformations and intermolecular interactions. These compounds represent a new class of bacterial efflux pump inhibitors, potentially useful for combating multidrug-resistant bacteria. []
Relevance: While not a quinazoline derivative, (Z)-5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one shares a key structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazin-1-yl moiety. This shared structural element suggests potential overlapping biological activities. []
3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones
Compound Description: These two series of quinazolinones were synthesized using green chemistry approaches and evaluated for their potential antitumor activity. []
Compound Description: A series of these quinazolin-4-one derivatives were synthesized and found to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Rv. Molecular docking studies indicated interactions with the penicillin-binding protein 2a (PBP2a) target. []
Overview
2-(Piperazin-1-ylmethyl)quinazolin-4-amine is a compound that belongs to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This compound is notable for its potential pharmacological applications, particularly in the development of therapeutic agents against various diseases, including cancer and infections.
Source
The synthesis and analysis of 2-(piperazin-1-ylmethyl)quinazolin-4-amine have been documented in various scientific studies, highlighting its biological activities and the methods used for its preparation. The compound can be synthesized from piperazine and quinazoline derivatives, which are widely studied in medicinal chemistry for their diverse biological properties.
Classification
2-(Piperazin-1-ylmethyl)quinazolin-4-amine is classified as a heterocyclic organic compound. It falls under the category of nitrogen-containing compounds due to the presence of piperazine and quinazoline moieties. Quinazolines are often recognized for their role as pharmacophores in drug design, contributing to their classification as bioactive compounds with potential therapeutic effects.
Synthesis Analysis
Methods
The synthesis of 2-(piperazin-1-ylmethyl)quinazolin-4-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available quinazoline derivatives and piperazine.
Reflux Conditions: The reaction is generally conducted under reflux conditions in an appropriate solvent such as ethanol or acetic acid.
Isolation: After the reaction is complete, the product is isolated through filtration, washed, and recrystallized for purification.
Technical Details
In one reported method, 2-(piperazin-1-ylmethyl)quinazolin-4-amine was synthesized by reacting a quinazoline derivative with piperazine in the presence of an acid catalyst, followed by recrystallization from ethanol to obtain pure crystals. The yield and purity of the compound can be assessed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Molecular Structure Analysis
Structure
The molecular structure of 2-(piperazin-1-ylmethyl)quinazolin-4-amine can be represented as follows:
C11H14N4
This formula indicates that the compound consists of 11 carbon atoms, 14 hydrogen atoms, and 4 nitrogen atoms. The structural representation includes a quinazoline ring bonded to a piperazine moiety via a methylene bridge.
Data
The molecular weight of 2-(piperazin-1-ylmethyl)quinazolin-4-amine is approximately 218.26 g/mol. Its structural characteristics can be further elucidated through spectral data such as infrared spectroscopy and mass spectrometry, which provide insights into functional groups and molecular fragments present in the compound.
Chemical Reactions Analysis
Reactions
2-(Piperazin-1-ylmethyl)quinazolin-4-amine can undergo various chemical reactions typical of amines and heterocycles:
Acylation: The amine group can react with acyl chlorides to form amides.
Alkylation: It can also participate in alkylation reactions with alkyl halides.
Substitution Reactions: The quinazoline ring may undergo electrophilic substitution depending on the substituents present.
Technical Details
For example, when treated with chloroacetyl chloride in the presence of a base, 2-(piperazin-1-ylmethyl)quinazolin-4-amine can yield N-acetyl derivatives, which may enhance its biological activity.
Mechanism of Action
Process
The mechanism of action for compounds like 2-(piperazin-1-ylmethyl)quinazolin-4-amine typically involves interaction with biological targets such as enzymes or receptors. Quinazolines are known to act on various pathways:
Inhibition of Kinases: Many quinazoline derivatives inhibit tyrosine kinases, which are crucial in cancer cell signaling.
Antimicrobial Activity: Some studies suggest that these compounds exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or function.
Data
Research indicates that modifications to the quinazoline structure can significantly affect its binding affinity and selectivity towards specific biological targets.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties of 2-(piperazin-1-ylmethyl)quinazolin-4-amine include:
Melting Point: Typically ranges between 150°C to 160°C.
Solubility: Soluble in polar solvents such as ethanol and dimethyl sulfoxide but less soluble in non-polar solvents.
Chemical Properties
Chemical properties include reactivity with electrophiles due to the nucleophilic nature of the amine group. The stability of the compound under various pH conditions also plays a role in its application in biological systems.
Applications
Scientific Uses
2-(Piperazin-1-ylmethyl)quinazolin-4-amine has several potential applications in scientific research:
Pharmacological Research: It serves as a lead compound for developing new anticancer agents.
Antimicrobial Studies: Investigated for its effectiveness against various bacterial strains.
Biochemical Probes: Used in studies exploring enzyme inhibition mechanisms and cellular signaling pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.